molecular formula C20H20N2O2S3 B15085403 6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylhexanamide

6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylhexanamide

Cat. No.: B15085403
M. Wt: 416.6 g/mol
InChI Key: DSZYEXRJLSOYJJ-SAPNQHFASA-N
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Description

6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylhexanamide is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by its unique structure, which includes a thiazolidinone ring, a thiophene moiety, and a phenyl group

Properties

Molecular Formula

C20H20N2O2S3

Molecular Weight

416.6 g/mol

IUPAC Name

6-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-phenylhexanamide

InChI

InChI=1S/C20H20N2O2S3/c23-18(21-15-8-3-1-4-9-15)11-5-2-6-12-22-19(24)17(27-20(22)25)14-16-10-7-13-26-16/h1,3-4,7-10,13-14H,2,5-6,11-12H2,(H,21,23)/b17-14+

InChI Key

DSZYEXRJLSOYJJ-SAPNQHFASA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)CCCCCN2C(=O)/C(=C\C3=CC=CS3)/SC2=S

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCCCCN2C(=O)C(=CC3=CC=CS3)SC2=S

Origin of Product

United States

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylhexanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to antimicrobial effects . The thiazolidinone ring and thiophene moiety are crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylhexanamide is unique due to its combination of a thiazolidinone ring, thiophene moiety, and phenyl group.

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